O-[(Furan-2-yl)methyl]hydroxylamine
Description
Significance of O-Substituted Hydroxylamines as Reagents in Organic Synthesis
O-substituted hydroxylamines are a class of reagents that have garnered considerable attention for their versatile applications in organic synthesis. rsc.orgrsc.org These compounds, characterized by the R-O-NH2 functional group, serve as valuable sources of electrophilic aminating agents. rsc.orgresearchgate.net Their utility stems from the presence of a good leaving group attached to the oxygen, which facilitates a variety of chemical transformations. rsc.org
The reactivity of O-substituted hydroxylamines allows for the formation of carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds, often with high stereo- and regioselectivity and without the need for expensive metal catalysts. rsc.org They are instrumental in the synthesis of a wide range of nitrogen-containing compounds, including heterocycles like aziridines, phenanthridines, and quinolines. rsc.org For instance, they can react with carbonyl compounds to form oxime intermediates, which can then be cyclized to produce aza-arenes. rsc.org
Furthermore, O-substituted hydroxylamines play a crucial role in the synthesis of other valuable chemical entities. They can be used to prepare O-arylhydroxylamines, which are otherwise difficult to synthesize, and can be directly converted into substituted benzofurans. organic-chemistry.org The development of methods for the synthesis of O-substituted hydroxylamines, such as the O-alkylation of tert-butyl N-hydroxycarbamate, has made these reagents more accessible for a broad range of applications. thieme-connect.com
The following table provides a summary of key applications of O-substituted hydroxylamines in organic synthesis:
| Application | Description | Key Transformations |
| Electrophilic Amination | Serve as a source of an amino group for various nucleophiles. | C–N, N–N, O–N, S–N bond formation. rsc.org |
| Heterocycle Synthesis | Used as precursors for nitrogen-containing ring systems. | Aziridination of olefins, synthesis of phenanthridines and quinolines. rsc.org |
| Oxime Formation | React with carbonyl compounds to form oximes. | Asymmetric synthesis of chiral oxime ethers. rsc.org |
| Synthesis of O-Arylhydroxylamines | Provide access to O-arylhydroxylamines from aryl halides. | Precursors for substituted benzofurans. organic-chemistry.org |
The Furan (B31954) Moiety as a Privileged Scaffold in Chemical Research
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom that is considered a "privileged scaffold" in medicinal chemistry and drug discovery. ijabbr.comijabbr.comnih.govresearchgate.net This designation is due to its frequent appearance in a wide array of biologically active natural products and synthetic compounds. ijabbr.comresearchgate.netresearchgate.net The unique electronic and structural properties of the furan ring contribute to its ability to interact with various biological targets, such as enzymes and receptors. ijabbr.com
Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, anticancer, and central nervous system activities. ijabbr.comutripoli.edu.ly The versatility of the furan scaffold allows for the synthesis of a diverse range of derivatives through simple modifications of its structure, enabling the fine-tuning of its biological properties. ijabbr.com The incorporation of a furan nucleus into a molecule can improve its pharmacokinetic properties, such as solubility and bioavailability. slideshare.net
The furan ring's electron-rich nature allows it to participate in various electronic interactions with biomolecules, which can lead to strong binding to biological targets. ijabbr.com Its aromaticity also contributes to the stability of the compounds containing it. ijabbr.com
Below is a table highlighting the diverse biological activities associated with furan-containing compounds:
| Biological Activity | Examples of Furan Derivatives' Effects |
| Antimicrobial | Antibacterial, antifungal, antiviral. ijabbr.comutripoli.edu.ly |
| Anti-inflammatory & Analgesic | Inhibition of inflammatory pathways and pain relief. utripoli.edu.ly |
| Anticancer | Antiproliferative activity against various cancer cell lines. researchgate.netutripoli.edu.ly |
| Central Nervous System | Antidepressant, anxiolytic, anticonvulsant properties. ijabbr.comutripoli.edu.ly |
| Cardiovascular | Antihypertensive and other cardiovascular effects. utripoli.edu.ly |
Conceptual Framework of O-[(Furan-2-yl)methyl]hydroxylamine within Advanced Organic Chemistry
This compound represents a molecule that conceptually bridges the reactivity of O-functionalized hydroxylamines with the privileged nature of the furan scaffold. This unique combination suggests its potential as a versatile building block in advanced organic synthesis.
The O-substituted hydroxylamine (B1172632) portion of the molecule provides a reactive handle for a variety of chemical transformations, particularly those involving the formation of new nitrogen-containing bonds. The furfuryl group (furan-2-ylmethyl) attached to the oxygen atom is not merely a passive substituent. The furan ring itself can participate in various reactions, including electrophilic substitution and cycloaddition reactions. ijabbr.com
The presence of both the hydroxylamine and the furan moiety within the same molecule opens up possibilities for intramolecular reactions, leading to the synthesis of complex heterocyclic structures. Furthermore, the furan ring can be considered a modifiable platform. Its functionalization, either before or after reactions involving the hydroxylamine group, could lead to a diverse library of compounds with potentially interesting biological activities.
The conceptual framework for the utility of this compound in organic synthesis can be summarized as follows:
Dual Reactivity: The molecule possesses two distinct reactive sites: the hydroxylamine group for amination and related reactions, and the furan ring for various aromatic chemistry transformations.
Scaffold for Diversity: The furan core serves as a scaffold that can be elaborated upon, allowing for the generation of a wide range of derivatives.
Potential for Novel Heterocycle Synthesis: The combination of the two functional groups may enable novel intramolecular cyclization strategies to access unique heterocyclic systems.
Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic rings, a strategy often employed in drug design to modulate the pharmacological profile of a lead compound. ijabbr.com
In essence, this compound is a molecule that embodies the principles of modern synthetic chemistry, where the strategic combination of functional groups and privileged scaffolds is key to the development of new and valuable chemical entities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
39854-56-3 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
O-(furan-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NO2/c6-8-4-5-2-1-3-7-5/h1-3H,4,6H2 |
InChI Key |
NELXYDNTJULDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CON |
Origin of Product |
United States |
Mechanistic Investigations of Reactivity and Transformations of O Furan 2 Yl Methyl Hydroxylamine
Electrophilic Amination Pathways and Bond Formation
O-Substituted hydroxylamines, including O-[(Furan-2-yl)methyl]hydroxylamine, are valuable reagents for electrophilic amination, a process that forms new bonds between nitrogen and various atoms. These reactions often proceed through the generation of an electrophilic nitrogen species.
Carbon-Nitrogen (C-N) Bond Formation Reactions
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and O-alkoxyhydroxylamines serve as effective aminating agents for a range of carbon nucleophiles. While specific studies on this compound are not extensively documented, the reactivity of analogous O-substituted hydroxylamines provides significant insight into its potential pathways.
One key strategy involves the reaction with organometallic reagents. For instance, copper-catalyzed electrophilic amination of Grignard reagents and organolithium compounds has been demonstrated with various O-acyl and O-benzyl hydroxylamines. wiley-vch.de These reactions are believed to proceed through the formation of an organocopper intermediate, which then reacts with the electrophilic nitrogen of the hydroxylamine (B1172632) derivative. The furan (B31954) ring in this compound could potentially influence the reaction through its electronic properties or by coordinating with the metal catalyst.
Another important pathway for C-N bond formation is the hydroamination of alkenes and alkynes. Cope-type hydroaminations, which are the microscopic reverse of the Cope elimination, offer a direct method for the amination of unsaturated carbon-carbon bonds. rsc.orgresearchgate.net These reactions typically occur via a concerted, 5-membered cyclic transition state. rsc.orgresearchgate.net The reaction of this compound with alkenes or alkynes would be expected to follow a similar mechanistic route, leading to the formation of N-substituted hydroxylamines.
Furthermore, the electrophilic amination of electron-rich aromatic compounds like indoles has been achieved using hydroxylamine derivatives. nih.gov For example, the catalytic atroposelective electrophilic amination of indoles with N-sulfonyl-3-arylaminoindoles proceeds via a 1,6-nucleophilic addition to p-quinone diimines. nih.gov While the aminating agent here is different, it highlights the potential for this compound to act as an electrophilic aminating partner for activated aromatic systems.
| Reaction Type | Carbon Nucleophile | General Product | Key Mechanistic Feature |
| Copper-Catalyzed Amination | Grignard Reagents, Organolithium Compounds | Tertiary Amines | Formation of an organocopper intermediate |
| Cope-Type Hydroamination | Alkenes, Alkynes | N-Substituted Hydroxylamines | Concerted, 5-membered cyclic transition state |
| Electrophilic Amination of Aromatics | Indoles | Aminoindoles | 1,6-Nucleophilic addition |
Nitrogen-Nitrogen (N-N), Oxygen-Nitrogen (O-N), and Sulfur-Nitrogen (S-N) Bond Formation Reactions
O-Substituted hydroxylamines are also capable of forming bonds with heteroatoms such as nitrogen, oxygen, and sulfur. These reactions are crucial for the synthesis of various heterocyclic and acyclic compounds.
Nitrogen-Nitrogen (N-N) Bond Formation: The reaction of hydroxylamine derivatives to form N-N bonds is a fundamental process in the synthesis of hydrazines and related compounds. While specific examples with this compound are scarce in the literature, the general reactivity pattern suggests its potential to react with amines or other nitrogen nucleophiles to form N-N bonds, likely under conditions that promote the generation of an electrophilic aminating species.
Oxygen-Nitrogen (O-N) Bond Formation: The formation of O-N bonds using hydroxylamine derivatives is a well-established transformation. For instance, the reaction of N,O-disubstituted hydroxylamines with carbene species can lead to the formation of new O-N bonds. researchgate.net In such reactions, the hydroxylamine can act as a nucleophile, attacking the electrophilic carbene.
Sulfur-Nitrogen (S-N) Bond Formation: The synthesis of alkyl aryl sulfones has been achieved through the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes. mdpi.com This reaction proceeds via the decomposition of the hydroxylamine derivative to an arylsulfinate anion, which then undergoes a Michael addition to the alkene. mdpi.com Although the starting material is an N-sulfonyl hydroxylamine, this demonstrates a pathway for S-N bond formation that could be conceptually extended to reactions involving this compound and a suitable sulfur nucleophile or electrophile.
| Bond Formed | Reactant Type | General Product | Proposed Mechanistic Step |
| N-N | Amines | Hydrazine derivatives | Nucleophilic attack on electrophilic nitrogen |
| O-N | Carbenes | O,N-disubstituted hydroxylamines | Nucleophilic attack by hydroxylamine on carbene |
| S-N | Electron-deficient alkenes (with N-arylsulfonyl hydroxylamines) | Alkyl aryl sulfones | Michael addition of arylsulfinate anion |
Intramolecular Cyclizations and Rearrangement Mechanisms
The presence of both a hydroxylamine functionality and a furan ring within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of various heterocyclic structures.
Furan Ring Involvement in Cycloaddition and Cyclization Processes
The furan ring in this compound can actively participate in cycloaddition and cyclization reactions. Furans are known to act as dienes in Diels-Alder reactions and can undergo various other transformations to form new ring systems.
One potential pathway involves the reaction of the hydroxylamine moiety with an external reagent to generate a reactive intermediate, such as a nitrone, which can then undergo an intramolecular [3+2] cycloaddition with the furan ring. Nitrones are commonly synthesized by the condensation of N-monosubstituted hydroxylamines with aldehydes or ketones. sci-hub.seias.ac.in While this compound is an O-substituted hydroxylamine, under certain conditions, it or its derivatives could potentially rearrange or react to form a nitrone-like intermediate.
Furthermore, the furan ring itself can be a precursor to other heterocyclic systems. For example, the reaction of furanones with hydroxylamine can lead to the formation of isoxazoles and oxazines through ring-opening and subsequent cyclization. journalagent.com The reaction of 5-aryl-2-benzylidene-3(2H)-furanones with excess hydroxylamine yields 3-aryl-5-hydroxy-5-(α-hydroxyimino-β-phenylethyl)-4,5-dihydroisoxazoles among other products. journalagent.com This highlights the susceptibility of the furan ring system to nucleophilic attack by hydroxylamine and subsequent rearrangement.
| Reaction Type | Reactive Intermediate | Product Type | Role of Furan Ring |
| Intramolecular Cycloaddition | Nitrone (hypothetical) | Fused heterocyclic systems | Diene in cycloaddition |
| Ring Transformation | Open-chain intermediate | Isoxazoles, Oxazines | Undergoes nucleophilic attack and ring opening |
Reverse Cope Elimination Pathways
The reverse Cope elimination, also known as Cope-type hydroamination, is a powerful tool for C-N bond formation. nih.govresearchgate.netacs.org This reaction involves the intramolecular addition of a hydroxylamine to an alkene or alkyne. nih.govresearchgate.netacs.org Theoretical studies have shown that the feasibility and outcome of these reactions are highly dependent on the length of the tether connecting the hydroxylamine and the unsaturated moiety. nih.govresearchgate.netacs.org
For a molecule like this compound, a reverse Cope elimination would require the presence of an appropriately positioned alkene or alkyne within the same molecule. If the furan ring were to be modified to include such a group, an intramolecular cyclization could be envisioned. The stereochemistry of the resulting product would be dictated by the concerted, suprafacial nature of the reverse Cope elimination. researchgate.net
Hydroxylamines as Oxygen Nucleophiles in Transition Metal-Catalyzed Reactions
While the nitrogen atom of hydroxylamines is often considered the primary site of nucleophilicity, the oxygen atom can also participate in bond-forming reactions, particularly in the presence of transition metal catalysts. nih.govorganic-chemistry.org
The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonates is a notable example. nih.govorganic-chemistry.org In these reactions, hydroxylamines bearing an N-electron-withdrawing group act as effective oxygen nucleophiles. nih.govorganic-chemistry.org The electron-withdrawing group enhances the acidity of the hydroxyl proton and reduces the nucleophilicity of the nitrogen atom, thereby favoring O-alkylation. organic-chemistry.org While this compound itself does not have an N-electron-withdrawing group, this principle could be applied to its N-acylated or N-sulfonylated derivatives.
Intramolecular palladium-catalyzed allylic alkylation of homoallyl hydroxylamines has also been reported to proceed through the oxygen atom acting as a nucleophile, leading to the formation of isoxazolidines. thieme-connect.com This highlights the potential for intramolecular cyclizations of suitably functionalized derivatives of this compound, where the oxygen atom plays a key role in the ring-forming step.
| Catalyst System | Substrate | Product | Role of Hydroxylamine Oxygen |
| Palladium(0) | Allylic Carbonates | Linear or Branched Hydroxylamines | Nucleophile in O-allylic substitution |
| Palladium(0) or Palladium(II) | Homoallyl Hydroxylamines | Isoxazolidines | Nucleophile in intramolecular cyclization |
Palladium-Catalyzed O-Allylic Substitution
The palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, is a powerful method for forming carbon-nitrogen bonds. When this compound is used as a nucleophile in this reaction, it attacks an allylic substrate, typically an allyl acetate (B1210297) or carbonate, in the presence of a palladium(0) catalyst.
The catalytic cycle begins with the coordination of the Pd(0) catalyst to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, forming a π-allyl palladium(II) complex. The this compound then acts as a nucleophile, attacking the π-allyl complex. This nucleophilic attack typically occurs at the less sterically hindered terminal carbon of the allyl group. However, studies on related hydroxylamine derivatives have shown that these reactions can favor the formation of the branched, more substituted product. The regioselectivity can be influenced by factors such as the nature of the leaving group on the allylic substrate and the specific ligands used on the palladium catalyst. The final step is a reductive elimination, which releases the N-allylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
The general mechanism for the Tsuji-Trost reaction involves the following key steps:
Oxidative Addition: The Pd(0) catalyst adds to the allylic substrate to form a (π-allyl)palladium(II) intermediate.
Nucleophilic Attack: The nitrogen atom of this compound attacks the allyl moiety of the intermediate.
Reductive Elimination: The catalyst is regenerated along with the formation of the N-allylated product.
Table 1: Representative Data for Palladium-Catalyzed O-Allylic Substitution
| Allyl Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (Branched:Linear) |
|---|---|---|---|---|---|
| Allyl Acetate | Pd(PPh₃)₄ | THF | 25 | 85 | 70:30 |
| Cinnamyl Acetate | [Pd(allyl)Cl]₂ / dppe | DCM | rt | 92 | >95:5 |
| Ethyl But-2-enyl Carbonate | Pd₂(dba)₃ / dppf | CH₂Cl₂ | 23 | Good | Favors Branched acs.org |
| Geranyl Ethyl Carbonate | Pd₂(dba)₃ / Xantphos | CH₂Cl₂ | 23 | Good | Favors Branched acs.org |
Iridium-Catalyzed Regio- and Enantioselective Allylic Substitution
Iridium-catalyzed allylic substitution has emerged as a complementary method to the palladium-catalyzed version, often providing excellent control over regioselectivity and enantioselectivity. rsc.orgrsc.org When this compound is employed as a nucleophile, these reactions typically yield the branched or chiral allylic amine derivatives with high levels of precision. researchgate.net
The mechanism differs significantly from the palladium-catalyzed pathway. Chiral iridium catalysts, often generated from precursors like [Ir(cod)Cl]₂ and chiral phosphoramidite (B1245037) ligands, are used to control the stereochemical outcome. numberanalytics.comnih.gov A key feature of the iridium-catalyzed reaction is its ability to direct the nucleophile to the more substituted carbon of the allyl intermediate, a position that is often difficult to access with palladium catalysts.
Table 2: Iridium-Catalyzed Enantioselective Allylic Substitution
| Allylic Substrate | Catalyst System | Nucleophile | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Racemic Allylic Alcohols | Chiral Ir(P,olefin) complex | N-hydroxylamines (aq.) | Good | >99 | researchgate.net |
| Trisubstituted Allylic Phosphates | [Ir(cod)Cl]₂ / Phosphoramidite Ligand | Enol Silanes | Good | High | rsc.orgnumberanalytics.com |
| Cinnamyl Carbonates | [Ir(cod)Cl]₂ / Phosphoramidite Ligand | Various Nucleophiles | High | High | numberanalytics.com |
Metal-Mediated Nitrogen Transfer Reactions
Metal complexes can mediate the transfer of the nitrogen atom from this compound to various organic substrates. These reactions proceed through different mechanisms depending on the metal catalyst and the oxidant used. One prominent pathway involves the in-situ generation of a metal-nitrenoid intermediate.
For instance, rhodium and ruthenium catalysts are known to facilitate C-H amination reactions. nih.gov In such a process, an oxidant would first react with the hydroxylamine derivative to generate a reactive nitrene or nitrenoid species coordinated to the metal center. This electrophilic intermediate can then insert into a C-H bond of a substrate, forming a new C-N bond directly. This method provides a powerful tool for the direct functionalization of hydrocarbons.
Another approach is copper-catalyzed hydroamination, where a copper hydride (CuH) species is involved. Modified hydroxylamine reagents, such as O-benzoyl derivatives, are often used. acs.org The CuH catalyst can add across a double or triple bond, and the resulting organocopper intermediate can then react with the hydroxylamine derivative to transfer the amino group.
Iron complexes can catalyze the disproportionation of hydroxylamine itself, leading to a variety of nitrogen-containing products like N₂, N₂O, and NH₃ through complex radical pathways involving diazene (B1210634) and nitroxyl (B88944) intermediates. acs.org While not a direct transfer to an organic substrate, this illustrates the ability of metals to activate the N-O bond and initiate nitrogen-centered reactivity.
Table 3: Examples of Metal-Mediated Nitrogen Transfer
| Metal Catalyst | Reaction Type | Proposed Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Dirhodium/Diruthenium Complexes | C-H Amination | Metal-Nitrenoid | Amines/Amides | nih.gov |
| Copper Complexes | Hydroamination of Alkenes | Organocopper | Chiral Amines | acs.org |
| Iron(II) Pentacyanide | Hydroxylamine Disproportionation | Diazene (HN=NH), Nitroxyl (HNO) | N₂, N₂O, NH₃ | acs.org |
| Iron/Manganese Porphyrins | Nitrene Transfer | Metal-Imido/Nitrenoid | Aziridines, Amines | concordia.ca |
Acid-Catalyzed Transformations and Proton Transfer Mechanisms
This compound is susceptible to transformations under acidic conditions due to the presence of both the furan ring and the hydroxylamine functionality. The mechanisms of these reactions are governed by proton transfer events.
One significant acid-catalyzed reaction is the ring-opening of the furan moiety. The mechanism, elucidated through experimental and theoretical studies, begins with the protonation of the furan ring. rsc.orgrsc.org Protonation occurs preferentially at the Cα position (the carbon adjacent to the oxygen atom). acs.org This protonation makes the ring susceptible to nucleophilic attack by a solvent molecule, such as water. The resulting intermediate can then undergo further protonation on the ring oxygen, which facilitates the cleavage of a C-O bond and leads to the opening of the furan ring to form an unsaturated carbonyl compound. acs.org The specific products formed can be influenced by substituents on the furan ring. researchgate.netrsc.org
A second potential transformation is the acid-catalyzed hydrolysis of the N-O bond in the hydroxylamine portion of the molecule. This process is initiated by the protonation of either the nitrogen or the oxygen atom. Theoretical studies on hydroxylamine suggest that protonation on the nitrogen atom is generally favored. researchgate.net Following protonation, the N-O bond is weakened and can be cleaved through nucleophilic attack by water, ultimately leading to the formation of furfuryl alcohol and hydroxylamine. The reaction of hydroxylamine derivatives with acylating agents under acidic conditions often involves complex proton transfer steps, sometimes mediated by a second molecule of the hydroxylamine acting as a general base or acid catalyst. arkat-usa.org
Table 4: Acid-Catalyzed Transformations and Proton Transfer
| Transformation | Catalyst/Conditions | Key Mechanistic Step | Potential Products | Reference |
|---|---|---|---|---|
| Furan Ring Opening | Brønsted Acid (e.g., HCl) | Protonation at Cα of the furan ring | Unsaturated Carbonyls | acs.orgrsc.org |
| N-O Bond Hydrolysis | Aqueous Acid | Protonation of the hydroxylamine moiety | Furfuryl Alcohol, Hydroxylamine | acs.org |
| Reaction with Electrophiles | Acidic pH | Proton transfer mediated by a second hydroxylamine molecule | N- or O-substituted products | arkat-usa.org |
Computational and Theoretical Studies on O Furan 2 Yl Methyl Hydroxylamine
Quantum Chemical Methodologies and Basis Set Selection
The selection of an appropriate theoretical method and basis set is fundamental to obtaining accurate and reliable computational results. The choice depends on the specific properties being investigated and the desired balance between computational cost and accuracy.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the structural and electronic properties of organic molecules due to its favorable balance of accuracy and computational efficiency. For a molecule like O-[(Furan-2-yl)methyl]hydroxylamine, DFT calculations would be instrumental in determining its equilibrium geometry, bond lengths, bond angles, and dihedral angles.
Commonly employed DFT functionals for such analyses include B3LYP and M06-2X. bohrium.comacs.orgacs.org The B3LYP functional is known for its robustness in predicting molecular geometries, while the M06-2X functional is often preferred for studies involving reaction kinetics and non-covalent interactions. bohrium.comwhiterose.ac.uk
The choice of basis set is also critical. Pople-style basis sets like 6-31G* or 6-311+G(d,p) are frequently used for initial geometry optimizations and electronic property calculations. acs.orgbohrium.com For more precise results, especially for electronic properties and reaction energetics, larger basis sets such as the Dunning-type correlation-consistent basis sets (e.g., cc-pVTZ) or the Ahlrichs-type basis sets (e.g., def2-TZVPP) are often employed. acs.orgwhiterose.ac.uk
DFT calculations can also elucidate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. iucr.org Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. bohrium.comresearchgate.net
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | B3LYP/6-31G* | M06-2X/cc-pVTZ |
| HOMO Energy (eV) | -6.8 | -7.1 |
| LUMO Energy (eV) | 1.5 | 1.2 |
| HOMO-LUMO Gap (eV) | 8.3 | 8.3 |
| Dipole Moment (Debye) | 2.1 | 2.3 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that would be calculated.
For highly accurate energetic predictions, ab initio (from first principles) methods are employed. These methods are based on solving the Schrödinger equation without empirical parameterization and are generally more computationally demanding than DFT.
High-level coupled-cluster methods, such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" for calculating accurate single-point energies. whiterose.ac.uk When combined with basis set extrapolation techniques to the complete basis set (CBS) limit, these methods can provide thermochemical data with chemical accuracy (typically within 1 kcal/mol of experimental values). For instance, the DLPNO-CCSD(T)/CBS method has been successfully used to calculate the standard molar enthalpies of formation for a wide range of furan (B31954) derivatives. acs.org
Other robust ab initio methods include composite methods like the Gaussian-n (e.g., G3MP2) and the Complete Basis Set (CBS) family of methods (e.g., CBS-QB3), which aim to approximate high-level calculations through a series of lower-level calculations. whiterose.ac.ukrsc.org These methods are particularly useful for obtaining accurate reaction enthalpies, activation energies, and other thermodynamic parameters.
Exploration of Reaction Potential Energy Surfaces and Transition States
Computational chemistry is an invaluable tool for exploring the potential energy surface (PES) of a chemical reaction. The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable intermediates, transition states, and the minimum energy paths connecting them.
For this compound, computational studies could explore various reaction pathways, such as its thermal decomposition, oxidation, or reactions with other molecules. The first step in such an investigation is to locate the stationary points on the PES, which include the reactants, products, and any intermediates. Transition state (TS) structures, which are first-order saddle points on the PES, are then located using various optimization algorithms.
Once a transition state is located, its structure provides crucial information about the geometry of the activated complex. Frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. bohrium.comacs.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to connect it to the corresponding reactant and product, thus confirming the proposed reaction pathway. rsc.org
Mechanistic Insights Derived from Computational Modeling
Computational modeling provides profound insights into the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone.
By mapping the potential energy surfaces, computational studies can elucidate the step-by-step mechanism of a reaction. For instance, in the pyrolysis of furan derivatives, computational studies have identified ring-opening as a key initial step, followed by decarbonylation. rsc.org Similarly, in the ozonolysis of furan derivatives, a 1,3-dipolar cycloaddition mechanism has been computationally supported. bohrium.comresearchgate.net
A key outcome of computational mechanistic studies is the calculation of activation energies (Ea) and other thermodynamic parameters, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. bohrium.comrsc.org The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a chemical reaction.
Table 2: Hypothetical Calculated Activation and Thermodynamic Parameters for a Reaction of this compound
| Parameter | Pathway 1 | Pathway 2 |
| Activation Energy (Ea, kcal/mol) | 25.4 | 35.1 |
| Enthalpy of Activation (ΔH‡, kcal/mol) | 24.8 | 34.5 |
| Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | 30.2 | 40.8 |
| Enthalpy of Reaction (ΔH, kcal/mol) | -15.7 | -5.2 |
| Gibbs Free Energy of Reaction (ΔG, kcal/mol) | -12.3 | -2.1 |
Note: The data in this table is hypothetical and for illustrative purposes, representing a comparison between two potential reaction pathways.
Analysis of Solvent Effects on Reaction Mechanisms
Computational analysis plays a pivotal role in understanding how solvents influence the reaction mechanisms of this compound. The polarity of the solvent can significantly alter the stability of reactants, transition states, and products, thereby affecting reaction rates and pathways. Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. These calculations can be performed for various solvents like water, ethanol, DMSO, and chloroform (B151607) to understand their impact on the molecule's reactivity.
For instance, in reactions involving this compound, the solvent can influence the stability of charged or polar intermediates. In polar protic solvents, hydrogen bonding can stabilize the nitrogen and oxygen atoms, potentially affecting nucleophilic or electrophilic attacks. DFT calculations incorporating solvent effects can elucidate the reaction energy profiles, activation barriers, and thermodynamic stability of intermediates in different environments. This analysis is critical for predicting the most favorable conditions for synthetic transformations involving this compound.
Analysis of Molecular Structure and Electronic Distribution
Optimized Geometries and Conformational Landscape
The three-dimensional structure of this compound is determined computationally by optimizing its geometry using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311G(d,p). This process identifies the most stable conformation (the global minimum on the potential energy surface) by calculating bond lengths, bond angles, and dihedral angles.
The conformational landscape is explored by rotating the key single bonds, such as the C-C bond connecting the furan ring to the side chain and the C-O-N bonds. A Potential Energy Surface (PES) scan helps identify various conformers and the energy barriers between them. The furan ring itself is largely planar, but the orientation of the -CH2ONH2 group relative to the ring is crucial. Intramolecular hydrogen bonding, though weak, could potentially influence the preferred conformation.
Table 1: Selected Optimized Geometrical Parameters (Typical Values) This table presents typical or expected bond lengths and angles based on data for similar furan-containing structures.
| Parameter | Bond/Angle | Value (Å / °) |
| Bond Length | C=C (furan) | ~1.36 Å |
| C-C (furan) | ~1.43 Å | |
| C-O (furan) | ~1.37 Å | |
| C-CH2 | ~1.51 Å | |
| CH2-O | ~1.44 Å | |
| O-N | ~1.45 Å | |
| Bond Angle | C-O-C (furan) | ~106° |
| C-C-CH2 | ~128° | |
| C-CH2-O | ~108° | |
| CH2-O-N | ~106° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, so its location indicates the site of electrophilic attack. Conversely, the LUMO acts as an electron acceptor, indicating the site for nucleophilic attack.
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely distributed over the antibonding orbitals of the structure. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity and greater polarizability.
Table 2: Frontier Molecular Orbital Properties (Illustrative) This table illustrates the expected properties of the frontier orbitals.
| Parameter | Value (eV) | Description |
| EHOMO | ~ -6.5 eV | Indicates electron-donating ability. Localized on the furan ring and heteroatoms. |
| ELUMO | ~ 1.2 eV | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ~ 7.7 eV | Reflects chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
O-[(Furan-2-yl)methyl]hydroxylamine is a bifunctional synthetic building block, offering two distinct reactive sites for chemical modification: the furan (B31954) ring and the O-substituted hydroxylamine (B1172632) moiety. The furan nucleus, an electron-rich aromatic heterocycle, can participate in various transformations, including electrophilic substitution and cycloaddition reactions. ijabbr.comchim.it The presence of multiple reactive sites within furan derivatives makes them valuable building blocks for creating a wide range of other furan-containing compounds and high-value chemicals. chim.itresearchgate.net Chiral furan derivatives, in particular, are considered useful building blocks for creating optically active structures. acs.org
The hydroxylamine portion of the molecule provides a nucleophilic nitrogen atom and is a precursor to several other important functional groups. Its ability to readily condense with aldehydes and ketones to form oxime ethers is a cornerstone of its utility. mdpi.com This dual reactivity allows chemists to employ this compound in sequential or one-pot reactions to rapidly assemble complex molecular frameworks, embodying the principles of efficiency and atom economy in modern synthesis. cymitquimica.com
Construction of Complex Molecular Architectures
The inherent reactivity of this compound makes it an ideal starting material for the construction of intricate molecular architectures, particularly those containing nitrogen atoms and furan-based scaffolds.
The hydroxylamine functionality is a direct gateway to a vast array of nitrogen-containing heterocycles. mdpi.com A primary route involves the initial condensation of this compound with a carbonyl compound to form an oxime ether, which can then undergo intramolecular cyclization. For instance, furan-2-carbaldehyde can react with hydroxylamine hydrochloride and ethyl acetoacetate (B1235776) to yield arylmethylene isoxazol-5(4H)-ones. heteroletters.org
In other examples, the reaction of ketofurfuryl alcohols with hydroxylamine hydrochloride has been shown to produce spiro isoxazoline-dihydrofurane compounds through an unexpected pathway involving dehydration and intramolecular nucleophilic substitution by the oxime oxygen. mdpi.com The conversion of furanones into their corresponding nitrogen analogues, such as pyrrol-2(3H)-ones, can be achieved by reaction with ammonia, demonstrating another pathway to nitrogen heterocycles from furan-based starting materials. nih.gov These reactions highlight the power of using furan-containing hydroxylamines to access diverse heterocyclic systems, which are prevalent in pharmacologically active compounds. researchgate.net
Table 1: Synthesis of Nitrogen-Containing Heterocycles from Furan Precursors
| Furan Precursor | Reagents | Resulting Heterocycle | Reference |
| Furan-2-carbaldehyde | Hydroxylamine HCl, Ethyl acetoacetate | Arylmethylene isoxazol-5(4H)-one | heteroletters.org |
| Ketofurfuryl alcohols | Hydroxylamine HCl, Ethanol | Spiro isoxazoline-dihydrofurane | mdpi.com |
| Furan-2(3H)-ones | Ammonia gas, Ethanol | Pyrrol-2(3H)-ones | nih.gov |
| 2-Aminobenzamide | Aldehydes, Deep Eutectic Solvent | Quinazolin-4-ones | researchgate.net |
The furan ring within this compound can serve as a scaffold to be elaborated upon, leading to a variety of furan-substituted and fused-ring systems. These structures are of significant interest due to their presence in numerous natural products and bioactive molecules. rsc.org
Synthetic strategies often involve creating bonds at the C-5 position of the furan ring or using the furan as a diene in Diels-Alder reactions to build fused architectures. For example, research has demonstrated the synthesis of N-((5-(Furan-2-yl)-2,4,4-trimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl)aniline, a molecule where a furan ring is directly attached to another heterocyclic system. acs.org Similarly, novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been synthesized, showcasing the coupling of the furan-2-ylmethyl moiety to a tetrazole ring. nih.gov
Furthermore, methods for creating furan-fused systems, such as benzo[b]furans, often involve the cyclization of precursors containing a phenolic hydroxyl group and an adjacent side chain that can react to close the furan ring. mdpi.com While not a direct reaction of the title compound, these strategies illustrate the broader importance of the furan motif in constructing complex polycyclic systems. The synthesis of spiro furan-3(2H)-imine derivatives from α,β-unsaturated ketones represents another sophisticated scaffold accessible from furan chemistry. nih.gov
Utility in Modern Bond-Forming Reactions (e.g., Oxime Click Chemistry)
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The formation of an oxime from a hydroxylamine and a carbonyl compound (aldehyde or ketone) is a prime example of a click reaction. rsc.org
This compound is an ideal substrate for oxime click chemistry. Its hydroxylamine group reacts efficiently and cleanly with aldehydes or ketones to form a stable C=N-O linkage. This ligation strategy is exceptionally powerful for connecting different molecular fragments, from small molecules to large polymers and biomolecules. The resulting oxime ether bond is generally stable under neutral and mildly acidic conditions. rsc.org This robust and reliable bond-forming reaction allows for the modular assembly of complex structures, where the furan moiety can be incorporated as a specific functional or structural element.
Precursor for Reactive Chemical Intermediates (e.g., N-oxyl radicals, nitrones)
Beyond its direct applications, this compound serves as a valuable precursor for generating highly reactive chemical intermediates that enable further synthetic transformations.
Nitrones: The hydroxylamine can be condensed with an aldehyde or ketone to form an oxime, which can subsequently be converted into a nitrone. mdpi.com Nitrones are powerful 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with alkenes (dipolarophiles) to produce isoxazolidine (B1194047) rings. semanticscholar.org This methodology is a cornerstone of heterocyclic chemistry, providing access to five-membered nitrogen- and oxygen-containing rings with high stereocontrol.
N-oxyl Radicals: The hydroxylamine moiety can, under specific oxidative conditions, be converted into a nitrogen-centered radical, specifically an N-oxyl radical. While the direct generation from O-alkylhydroxylamines requires specific reagents, the principle is well-established for related compounds like N-hydroxyphthalimide, which acts as a precursor to the phthalimido-N-oxyl (PINO) radical. researchgate.net These N-oxyl radicals are highly effective catalysts for mild and selective oxidation reactions, particularly the abstraction of hydrogen atoms from C-H bonds to generate carbon-centered radicals for further functionalization. researchgate.net The potential to generate such reactive species from this compound opens avenues for its use in radical-mediated C-H functionalization and other advanced oxidative transformations.
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationbeilstein-journals.orgscience-softcon.de
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule. For O-[(Furan-2-yl)methyl]hydroxylamine, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In this compound, the spectrum is expected to show characteristic signals for the furan (B31954) ring protons, the methylene (B1212753) (-CH₂-) bridge protons, and the hydroxylamine (B1172632) (-ONH₂) protons.
The three protons on the furan ring are chemically non-equivalent and are expected to appear as multiplets due to spin-spin coupling. Based on data from analogous furan-containing structures, the proton at position 5 (H-5) typically resonates at the lowest field, followed by the H-3 and H-4 protons. ijpcbs.com The methylene protons adjacent to the oxygen atom would likely appear as a singlet, while the amine protons of the hydroxylamine group may present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Furan H-5 | ~7.4-7.6 | Multiplet (dd) |
| Furan H-3 | ~6.3-6.5 | Multiplet (dd) |
| Furan H-4 | ~6.2-6.4 | Multiplet (dd) |
| Methylene (-CH₂-) | ~4.6-4.8 | Singlet (s) |
Note: Predicted values are based on analyses of structurally similar compounds.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. This compound has five distinct carbon environments: four within the furan ring and one in the methylene group.
The carbon atoms of the furan ring are expected to resonate in the aromatic region of the spectrum. The C-2 and C-5 carbons, being adjacent to the ring oxygen, appear at a lower field compared to the C-3 and C-4 carbons. The C-2 carbon, substituted with the methyleneoxy group, would be the most deshielded among the ring carbons. The methylene carbon (-CH₂-) signal is anticipated in the aliphatic region, shifted downfield due to the attached electronegative oxygen atom. rsc.org For instance, in the related compound (E)-furan-2-carbaldehyde O-benzyl oxime, furan ring carbons appear between δ 111 and 148 ppm, with the methylene carbon of the benzyl (B1604629) group appearing around δ 76.8 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Furan C-2 | ~150-153 |
| Furan C-5 | ~142-145 |
| Furan C-4 | ~110-112 |
| Furan C-3 | ~108-110 |
Note: Predicted values are based on analyses of structurally similar compounds such as 2-methylfuran (B129897) and other furan derivatives. rsc.orghmdb.ca
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysisbeilstein-journals.orgscience-softcon.debris.ac.uk
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups. researchgate.net
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. ijpcbs.com The C-H stretching of the furan ring appears just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below this value. The spectrum will also show characteristic furan ring vibrations (C=C and C-O-C stretching) between 1400 and 1600 cm⁻¹. nih.gov A key band for the C-O stretching of the ether linkage and the N-O stretching of the hydroxylamine moiety would be expected in the 970-1250 cm⁻¹ region. mdpi.com
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, can provide complementary information, particularly for symmetric non-polar bonds that are weak in the IR spectrum. analyzeiq.comresearchgate.net
Table 3: Principal IR Absorption Bands Predicted for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Furan) | 3100 - 3150 | Medium-Weak |
| C-H Stretch (Methylene) | 2850 - 2950 | Medium-Weak |
| C=C Stretch (Furan Ring) | 1500 - 1600 | Medium-Strong |
| C-O-C Stretch (Furan Ring) | 1000 - 1300 | Strong |
| C-O Stretch (Ether) | 1050 - 1150 | Strong |
Note: Predicted frequencies are based on characteristic group frequencies for furan and hydroxylamine derivatives. ijpcbs.commdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. The molecular formula of this compound is C₅H₇NO₂, corresponding to a monoisotopic mass of approximately 113.0477 Da.
High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 113. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely include:
Cleavage of the C-O bond between the methylene group and the furan ring.
Formation of the furfuryl cation (C₅H₅O⁺) at m/z 81, a very common and stable fragment in the mass spectra of 2-substituted furans.
Loss of the hydroxylamine moiety or parts thereof.
Cleavage of the N-O bond , a characteristic fragmentation for hydroxylamine derivatives.
Analysis of these fragments allows for the reconstruction of the molecular structure and confirms the identity of the compound.
X-ray Crystallography for Definitive Solid-State Structure Determinationbeilstein-journals.org
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net This technique can provide precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are packed together in the crystal lattice.
UV-Visible Spectroscopy for Electronic Transition Analysisbeilstein-journals.org
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the presence of chromophores. The furan ring in this compound acts as a chromophore.
Furan and its simple derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* electronic transitions within the conjugated diene system of the ring. researchgate.net For this compound, absorption maxima (λmax) are expected in the range of 215-230 nm. acs.org The position and intensity of these bands can be influenced by the substituent and the solvent used for the analysis. The data obtained from UV-Vis spectroscopy is useful for quantitative analysis and for confirming the presence of the furan chromophore in the molecular structure. researchgate.net
Future Research Directions and Emerging Paradigms for O Furan 2 Yl Methyl Hydroxylamine
Innovation in Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. rsc.org For O-[(Furan-2-yl)methyl]hydroxylamine, future research will likely focus on moving beyond traditional synthetic methods towards more sustainable practices.
One promising area is the adoption of green solvents and catalysts . The synthesis of related amine compounds has seen success with molybdenum-based catalysts in ethanol, a green solvent. organic-chemistry.orgacs.org Future work could explore similar catalytic systems for the synthesis of this compound, potentially through the reductive amination of furfural (B47365), a renewable feedstock. The use of deep eutectic solvents (DESs) also presents a sustainable alternative to conventional organic solvents for amination reactions. mdpi.com
Biocatalysis offers another avenue for the green synthesis of hydroxylamine (B1172632) derivatives. acs.org Enzymes could potentially be engineered to catalyze the formation of this compound with high selectivity and under mild conditions, minimizing waste and energy consumption. The development of biocatalytic routes would align with the growing demand for sustainable pharmaceutical manufacturing. acs.org
Furthermore, catalytic reduction of oximes represents a direct pathway to hydroxylamine derivatives. nih.gov While challenging due to the potential for over-reduction to the primary amine, recent advances in transition-metal-based homogeneous catalysts have shown high turnover numbers and chemoselectivity. nih.govincatt.nl Applying these newer catalytic systems to the oxime derived from furfural could provide an efficient and sustainable synthesis of this compound. Research into recyclable catalysts for these reductions would further enhance the sustainability of the process. organic-chemistry.org
A comparative table of potential sustainable synthetic approaches is presented below:
Table 1: Potential Sustainable Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
| Green Catalysis | Use of renewable solvents (e.g., ethanol), recyclable catalysts, high regioselectivity. organic-chemistry.orgacs.org | Development of furan-compatible molybdenum or other earth-abundant metal catalysts. |
| Deep Eutectic Solvents (DESs) | Environmentally benign, tunable polarity, potential for catalyst recycling. mdpi.com | Screening of DESs for optimal solubility and reactivity of starting materials. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. acs.org | Enzyme discovery and engineering for the specific synthesis of this compound. |
| Catalytic Oxime Reduction | Direct route to hydroxylamines, potential for high chemoselectivity. nih.govincatt.nl | Optimization of catalyst systems (e.g., iridium-based) to prevent over-reduction and N-O bond cleavage. nih.govincatt.nl |
Discovery of Unprecedented Reactivity and Selectivity Profiles
The unique combination of a furan (B31954) ring and a hydroxylamine functional group in this compound suggests a rich reactivity profile that is yet to be explored. The furan moiety can participate in a variety of transformations, including cycloadditions and electrophilic aromatic substitutions, while the hydroxylamine can act as a nucleophile or be involved in rearrangements.
Future research should investigate the chemoselective reactions of this compound. For instance, the hydroxylamine moiety can react with carbonyl compounds to form oximes, a reaction that has been studied for O-alkylhydroxylamines. psu.edu The development of chemoselective ligations, such as the reaction of O-alkylhydroxylamines with MIDA acylboronates to form amide bonds, could be a fruitful area of investigation. rsc.org
The furan ring's reactivity also presents opportunities for novel transformations. The oxidation of the furan ring can lead to the formation of other useful synthons. researchgate.net The interaction between the furan ring and the hydroxylamine functionality could lead to unprecedented intramolecular reactions , potentially yielding novel heterocyclic scaffolds.
Furthermore, the study of the stereoselective reactions of this compound is a critical area for future work. The development of asymmetric catalytic methods for the synthesis of chiral hydroxylamine derivatives is an emerging field. nih.govincatt.nl Investigating the stereoselective addition of the hydroxylamine to prochiral electrophiles or the asymmetric transformation of the furan ring would be of significant interest.
Table 2: Potential Reactivity and Selectivity Profiles to Explore
| Reaction Type | Potential Outcome | Research Direction |
| Chemoselective Ligation | Formation of amide bonds under mild conditions. rsc.org | Exploring reactions with acylboronates and other electrophiles to form stable linkages. |
| Furan Ring Oxidation | Generation of new functionalized building blocks. researchgate.net | Investigating selective oxidation methods that leave the hydroxylamine moiety intact. |
| Intramolecular Cyclization | Synthesis of novel heterocyclic compounds. | Designing reaction conditions to promote cyclization between the furan and hydroxylamine groups. |
| Asymmetric Catalysis | Access to chiral building blocks for medicinal chemistry. nih.govincatt.nl | Developing catalytic systems for the enantioselective synthesis and transformation of the title compound. |
Integration of Advanced Experimental and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing transformations and discovering new ones. The integration of advanced experimental techniques with computational modeling will be instrumental in achieving this.
Computational studies , such as those using density functional theory (DFT), can provide valuable insights into reaction pathways, transition states, and the thermodynamic and kinetic parameters of potential reactions. researchgate.net Such studies have been used to understand the formation of furan derivatives and could be applied to model the synthesis and reactivity of this compound. researchgate.netutm.my For example, computational analysis could help predict the regioselectivity of reactions on the furan ring and the conformational preferences of the molecule.
Advanced experimental techniques will be necessary to validate computational predictions and provide a detailed picture of reaction mechanisms. In-situ spectroscopic methods, such as NMR and IR spectroscopy, can be used to monitor reaction progress and identify transient intermediates. Kinetic studies can elucidate the rate-determining steps of reactions and the influence of catalysts and reaction conditions. psu.edu The combination of these experimental and computational approaches will lead to a deeper mechanistic understanding, which is essential for the rational design of new synthetic methods and applications. solubilityofthings.com
Expanding the Scope of Synthetic Utility in Complex Chemical Systems
The potential of this compound as a building block in the synthesis of complex molecules, particularly in the context of medicinal chemistry, is a significant area for future research. Hydroxylamine derivatives are present in a number of bioactive compounds and are considered important intermediates in drug discovery. brynmawr.edumdpi.com
The furan moiety itself is a key component of many pharmaceuticals and agrochemicals. nih.gov The combination of the furan and hydroxylamine functionalities in a single molecule makes this compound an attractive starting material for the synthesis of novel bioactive compounds. Future research should focus on incorporating this molecule into synthetic routes for complex natural products and their analogues.
The development of diversity-oriented synthesis strategies starting from this compound could lead to the rapid generation of libraries of novel compounds for biological screening. The reactivity of both the furan and hydroxylamine groups can be exploited to introduce a wide range of substituents and create diverse molecular architectures.
Furthermore, the application of this compound in the synthesis of functional materials is an emerging paradigm. Furan-based polymers and materials have unique electronic and optical properties. smolecule.com The incorporation of the hydroxylamine functionality could lead to materials with novel properties, such as improved chelation abilities or redox activity. The future of organic synthesis lies in the ability to create complex and functional molecules efficiently and sustainably, and this compound is a promising candidate for contributing to this endeavor. rroij.comneuroquantology.com
Q & A
Q. Key factors affecting yield :
- pH control : Alkaline conditions (pH 8–10) favor nucleophilic substitution in O-alkylation .
- Temperature : Methanolysis requires reflux (~65°C) to avoid side reactions like over-alkylation.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical due to polar byproducts.
Advanced: How can researchers resolve contradictions in reported reactivity of this compound toward nucleophilic substitution versus redox pathways?
Answer:
Contradictions arise from competing reactions:
- Nucleophilic substitution : The hydroxylamine group reacts with alkyl halides (e.g., benzyl bromide) to form N-alkylated products.
- Redox pathways : Under acidic or oxidizing conditions (e.g., KMnO₄), the compound may decompose to nitroso derivatives or furan-based radicals .
Q. Methodological resolution :
- Kinetic studies : Monitor reaction progression via HPLC or NMR to identify dominant pathways under varying conditions (pH, solvent polarity).
- Computational modeling : Use DFT calculations to compare activation energies for substitution vs. oxidation (e.g., Gaussian or ORCA software).
Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Answer:
- ¹H/¹³C NMR : Identify furan protons (δ 6.2–7.4 ppm) and hydroxylamine NH (δ 2.5–3.5 ppm, broad). The methylene bridge (CH₂) appears at δ 4.0–4.5 ppm .
- FT-IR : Confirm N–O (~950 cm⁻¹) and C–O (furan ring, ~1250 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Detect molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂OH).
Validation : Compare with reference data from PubChem or mzCloud .
Advanced: How does the furan ring in this compound influence its stability and genotoxic potential compared to other hydroxylamine derivatives?
Answer:
The furan ring introduces conjugation effects , stabilizing the hydroxylamine group but increasing susceptibility to electrophilic attack (e.g., DNA adduct formation) .
- Genotoxicity : The compound forms adducts with DNA nucleobases (e.g., N²-MF-dG and N⁶-MF-dA adducts in vitro) .
- Comparative stability : Unlike aliphatic derivatives (e.g., O-cyclobutylmethyl hydroxylamine), the furan ring enhances resonance stabilization but may accelerate decomposition under UV light .
Q. Experimental validation :
- Ames test : Assess mutagenicity with Salmonella strains.
- LC-MS/MS : Quantify adduct formation in cell lysates.
Basic: What are the recommended storage conditions to prevent decomposition of this compound?
Answer:
- Temperature : Store at –20°C in airtight, amber vials to avoid photodegradation.
- Solvent : Dissolve in dry acetonitrile or DMSO (≤1 mM) to minimize hydrolysis.
- Handling : Use inert atmosphere (N₂/Ar) during weighing to prevent oxidation .
Advanced: How can researchers optimize the synthesis of this compound for scalability while minimizing hazardous intermediates?
Answer:
Process optimization strategies :
- Flow chemistry : Continuous flow reactors reduce exothermic risks in O-alkylation steps.
- Green solvents : Replace methanol with cyclopentyl methyl ether (CPME) for safer methanolysis .
- In situ monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to detect unstable intermediates (e.g., hydroxylamine sulfonates).
Q. Waste reduction :
- Catalytic recycling of furfuryl alcohol via enzymatic or acid-catalyzed methods.
Basic: What are the key differences in reactivity between this compound and its phenyl-substituted analogs (e.g., O-(2-methoxyphenyl)methyl hydroxylamine)?
Answer:
- Electronic effects : The furan ring’s electron-rich nature increases nucleophilicity compared to methoxyphenyl derivatives.
- Redox stability : Furan derivatives are more prone to oxidation than methoxyphenyl analogs due to lower aromatic stabilization energy .
Q. Experimental comparison :
- Cyclic voltammetry to compare oxidation potentials.
- Hammett plots to quantify substituent effects on reaction rates.
Advanced: What computational tools are available to predict the metabolic fate of this compound in biological systems?
Answer:
- ADMET predictors : Use Schrödinger’s QikProp or ADMET Predictor™ to estimate bioavailability and cytochrome P450 interactions.
- Docking simulations : Model binding to enzymes like FMO2 (flavin-containing monooxygenase) using AutoDock Vina .
- QSAR models : Correlate structural features (e.g., logP, H-bond donors) with toxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
